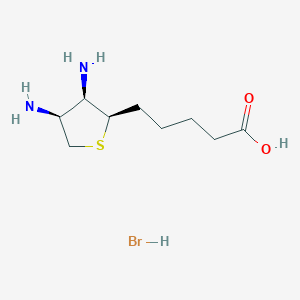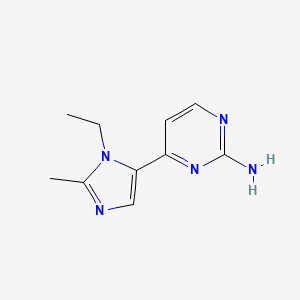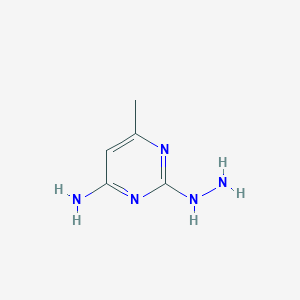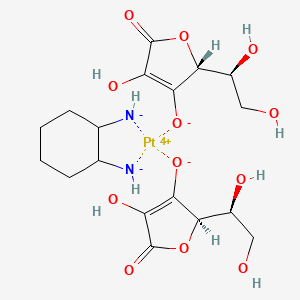![molecular formula C7H8O3 B13106438 (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a unique organic compound characterized by its tricyclic structure containing oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-3,7-dioxatricyclo[43002,4]nonan-8-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one may have potential therapeutic applications. Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tricyclic structures with oxygen atoms, such as:
- 1,2,4-triazole-containing scaffolds
- Interhalogen compounds
Uniqueness
What sets (2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one apart is its specific stereochemistry and the presence of the dioxatricyclic structure. This unique arrangement allows for specific interactions with biological molecules and makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m0/s1 |
InChI-Schlüssel |
MUIDESAARNCREM-UNCNIZGESA-N |
Isomerische SMILES |
C1[C@H]2[C@H](O2)C3C1OC(=O)C3 |
Kanonische SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)


![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)



![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)

